molecular formula C16H14N4O3S B2665900 N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide CAS No. 903280-00-2

N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2665900
CAS No.: 903280-00-2
M. Wt: 342.37
InChI Key: GAMIZARSRFUFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The nitrogen of the sulfonamide is further linked to a phenyl ring substituted at the 3-position with a 6-methoxypyridazine moiety. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties .

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-16-8-7-15(18-19-16)12-4-2-5-13(10-12)20-24(21,22)14-6-3-9-17-11-14/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMIZARSRFUFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with pyridine-3-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetyl Sulfamethoxypyridazine

  • Structure : N-(6-Methoxypyridazin-3-yl)-N-sulfanilylacetamide (CAS: 3568-43-2).
  • Key Differences :
    • The acetyl sulfamethoxypyridazine features a sulfanilylacetamide group (a benzene ring with a sulfonamide and acetylated amine), whereas the target compound substitutes the benzene with a pyridine ring and lacks acetylation.
    • Molecular Weight: 322.3 g/mol for acetyl sulfamethoxypyridazine vs. ~365.4 g/mol (estimated) for the target compound.
  • Pharmacology: Acetyl sulfamethoxypyridazine is a prodrug metabolized to sulfamethoxypyridazine, a sulfonamide antibiotic.

ZD4054 (Endothelin A Receptor Antagonist)

  • Structure : N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide.
  • Key Differences :
    • ZD4054 incorporates a pyrazine ring and an oxadiazole group, unlike the target compound’s pyridazine and phenyl backbone.
    • Solubility: ZD4054 has low aqueous solubility (0.12 mg/mL at 25°C) due to its nitro and ethylpyrazine substituents. The target compound’s methoxypyridazine may enhance solubility via polar interactions.
    • pKa: ZD4054 exhibits pKa values at 1.46 and 5.66, suggesting ionizable groups absent in the target compound .

Sulfonamide Herbicides (e.g., Rimsulfuron)

  • Structure: N-(((4,6-Dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide.
  • Key Differences :
    • Rimsulfuron includes a pyrimidine-carbamoyl group and ethylsulfonyl substituent, which are critical for herbicidal activity. The target compound lacks these moieties, implying divergent biological targets.
    • Application: Sulfonamide herbicides inhibit acetolactate synthase in plants, whereas the target compound’s structure aligns more with mammalian enzyme or receptor modulation .

Structural and Functional Analysis Table

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Pharmacological Use
N-[3-(6-Methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide Pyridine + sulfonamide + methoxypyridazine ~365.4 (estimated) Sulfonamide, pyridine, methoxypyridazine Hypothesized receptor modulation
Acetyl Sulfamethoxypyridazine Benzene + sulfanilylacetamide + methoxypyridazine 322.3 Acetylated sulfonamide, methoxypyridazine Antibiotic prodrug
ZD4054 Pyrazine + oxadiazole + pyridine 424.4 Nitro, ethylpyrazine, oxadiazole Endothelin A receptor antagonist
Rimsulfuron Pyrimidine + carbamoyl + ethylsulfonyl 431.4 Carbamoyl, ethylsulfonyl Herbicide

Research Findings and Implications

  • Bioactivity Trends :
    • Methoxypyridazine and pyridine sulfonamides (e.g., acetyl sulfamethoxypyridazine) often exhibit antimicrobial activity, but substitution with bulkier groups (e.g., ZD4054’s oxadiazole) shifts activity toward receptor antagonism .
    • The target compound’s lack of ionizable groups (inferred from structural analogs) may reduce solubility compared to ZD4054 but improve membrane permeability .
  • Synthetic Considerations :
    • The synthesis of pyridazine-containing sulfonamides typically involves coupling sulfonyl chlorides with amine intermediates under basic conditions (e.g., pyridine as a solvent), as seen in .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of key signaling pathways. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine sulfonamide backbone with a methoxypyridazine moiety, which is crucial for its biological activity. The general structure can be represented as follows:

N 3 6 methoxypyridazin 3 yl phenyl pyridine 3 sulfonamide\text{N 3 6 methoxypyridazin 3 yl phenyl pyridine 3 sulfonamide}

This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides under basic conditions. The specific synthetic pathways can influence the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical in regulating cell growth, proliferation, and survival, making them significant targets in cancer therapy.

Key Findings from Research

  • Inhibition of PI3K/mTOR Pathway : Studies have shown that derivatives similar to this compound exhibit potent inhibitory effects on PI3K and mTOR activities, leading to reduced cell proliferation in various cancer cell lines (e.g., MCF-7 and HCT-116 cells) .
  • Cell Cycle Arrest and Apoptosis Induction : The compound has been observed to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, which is crucial for its anti-cancer properties. This was confirmed through flow cytometry and Western blot analyses that assessed the phosphorylation levels of AKT, a downstream effector in the PI3K pathway .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxypyridazine moiety significantly affect the compound's potency. For instance:

CompoundIC50 (PI3Kα)IC50 (mTOR)Cell LineEffect
22c0.22 nM23 nMMCF-7Strong inhibition
22c130 nM-HCT-116Proliferation inhibition

These findings suggest that specific structural elements contribute to enhanced binding affinity and selectivity for target enzymes .

Case Studies

Several studies have evaluated the efficacy of this compound and its analogs:

  • Anti-tumor Activity : In a study involving various sulfonamide derivatives, it was found that compounds with similar structures effectively inhibited tumor growth in xenograft models, demonstrating their potential as therapeutic agents against solid tumors .
  • Combination Therapies : Research has also explored the use of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy, particularly in resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Synthesis Methodology :

  • Core Reaction : The compound’s sulfonamide linkage is typically formed via nucleophilic substitution. A pyridazine intermediate (e.g., 3,6-dichloropyridazine) is reacted with a substituted phenylamine, followed by methoxy group introduction using sodium methoxide (NaOMe) .
  • Optimization Strategies :
  • Base Selection : Use 3-picoline or 3,5-lutidine to enhance reaction efficiency and reduce side products in sulfonamide coupling .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation between pyridazine and phenyl groups .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic proton environments and substituent integration (e.g., methoxy at δ 3.8–4.0 ppm) .
  • FTIR : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .
    • Purity Assessment :
  • HRMS : Electrospray ionization (ESI) to verify molecular ion [M+H]⁺ with <5 ppm error .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of modifications to the pyridazine and sulfonamide moieties?

  • SAR Strategy :

  • Pyridazine Modifications : Replace methoxy with ethoxy or amino groups to evaluate electronic effects on receptor binding .
  • Sulfonamide Variants : Substitute the phenyl ring with halogens (Cl, F) or methyl groups to study steric and hydrophobic interactions .
    • Biological Assays :
  • In Vitro Testing : Use endothelin receptor binding assays (e.g., competitive ELISA) to compare IC₅₀ values across derivatives .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities against crystallographic receptor structures (PDB IDs) .

Q. What methodologies are recommended for resolving contradictions in reported solubility or biological activity data across studies?

  • Data Reconciliation Approaches :

  • Solubility Conflicts :
  • Standardized Protocols : Use USP phosphate buffer (pH 7.4) or DMSO stocks diluted in PBS to ensure consistency .
  • Temperature Control : Report solubility at 25°C ± 1°C, as variations >2°C can alter results by >20% .
  • Biological Activity Discrepancies :
  • Assay Validation : Include positive controls (e.g., Zibotentan for endothelin receptor studies) and validate cell lines via RT-PCR .
  • Purity Reassessment : Re-analyze compound batches with conflicting data via HRMS and elemental analysis to rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.